Einecs 249-087-9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

28573-66-2 |

|---|---|

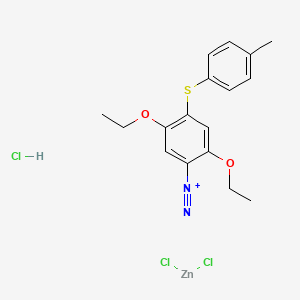

Molekularformel |

C17H20Cl3N2O2SZn+ |

Molekulargewicht |

488.2 g/mol |

IUPAC-Name |

dichlorozinc;2,5-diethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hydrochloride |

InChI |

InChI=1S/C17H19N2O2S.3ClH.Zn/c1-4-20-15-11-17(16(21-5-2)10-14(15)19-18)22-13-8-6-12(3)7-9-13;;;;/h6-11H,4-5H2,1-3H3;3*1H;/q+1;;;;+2/p-2 |

InChI-Schlüssel |

UAPCNHBBBWEEOE-UHFFFAOYSA-L |

Kanonische SMILES |

CCOC1=CC(=C(C=C1[N+]#N)OCC)SC2=CC=C(C=C2)C.Cl.Cl[Zn]Cl |

Herkunft des Produkts |

United States |

Screening Assessment:the Initial Step Involves Screening Based on Readily Available Data, Which Can Include:

Quantitative Structure-Activity Relationships (QSARs): Computational models that predict a chemical's properties based on its molecular structure.

Screening Tests: Standardized laboratory tests that provide an indication of a substance's potential for persistence or bioaccumulation (e.g., ready biodegradability tests). lookchem.com

Definitive Assessment:if Screening Suggests Potential Pbt/vpvb Properties, a More In Depth Assessment is Required. This Involves Generating Higher Tier Data Through Simulation Testing Under Conditions That More Closely Mimic the Natural Environment.

Key Parameters and Criteria under REACH:

The REACH regulation provides specific numerical criteria for the classification of a substance as PBT or vPvB, as detailed in Annex XIII. nih.gov

REACH Criteria for PBT and vPvB Assessment

| Property | Persistence (P) or very Persistent (vP) Criteria | Bioaccumulation (B) or very Bioaccumulative (vB) Criteria | Toxicity (T) Criterion |

| PBT Substance | Persistence (P): - Half-life in marine water > 60 days- Half-life in fresh or estuarine water > 40 days- Half-life in marine sediment > 180 days- Half-life in fresh or estuarine water sediment > 120 days- Half-life in soil > 120 days | Bioaccumulation (B): - Bioconcentration Factor (BCF) in aquatic species > 2000 L/kg | Toxicity (T): - Long-term No Observed Effect Concentration (NOEC) for marine or freshwater organisms < 0.01 mg/L- Classification as Carcinogenic (Cat 1A or 1B), Mutagenic (Cat 1A or 1B), or Toxic for Reproduction (Cat 1A, 1B, or 2)- Evidence of other chronic toxicity (e.g., endocrine disruption) |

| vPvB Substance | very Persistent (vP): - Half-life in marine, fresh, or estuarine water > 60 days- Half-life in marine, fresh, or estuarine water sediment > 180 days- Half-life in soil > 180 days | very Bioaccumulative (vB): - Bioconcentration Factor (BCF) in aquatic species > 5000 L/kg | Not Applicable |

Source: Regulation (EC) No 1907/2006 (REACH), Annex XIII nih.gov

Weight-of-Evidence Approach: The assessment is not based on a single piece of data but on a weight-of-evidence approach, where all relevant information is considered together. This includes results from laboratory tests, field or monitoring data, and information on related substances (read-across). osti.gov The European Chemicals Agency (ECHA) provides detailed guidance on how to conduct these assessments and apply a weight-of-evidence approach. sfu.caosti.gov

Emerging Methodologies: There is a continuous effort to modernize PBT assessment to improve its accuracy and reduce reliance on animal testing. nih.gov

New Approach Methodologies (NAMs): These include in vitro assays and in silico models that can provide high-throughput data on a chemical's properties. The aim is to develop integrated approaches that combine these methods to reliably predict persistence, bioaccumulation, and toxicity. nih.gov

PMT/vPvM Assessment: Recognizing that mobile substances can pose a risk to water resources, new hazard classes for Persistent, Mobile, and Toxic (PMT) and very Persistent and very Mobile (vPvM) substances are being incorporated into regulations like CLP (Classification, Labelling and Packaging). Mobility is typically assessed using the organic carbon-water (B12546825) partition coefficient (K_oc_). lookchem.comnalms.org

These structured methodologies ensure that organic compounds are systematically evaluated for their potential long-term environmental risks.

Environmental Behavior and Biogeochemical Cycling of Methyl 2 3,7 Dimethyl 2,6 Octadienylidene Amino Benzoate

Degradation Pathways in Environmental Compartments

The environmental persistence of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate is largely determined by its susceptibility to various degradation processes. These include phototransformation in the atmosphere and water, microbial breakdown in diverse ecosystems, and chemical hydrolysis.

Phototransformation Mechanisms in Aqueous and Atmospheric Phases

Phototransformation is a key degradation pathway for this compound, driven by its constituent parts: the methyl anthranilate moiety, which absorbs UV-A radiation, and the citral (B94496) (terpenoid) moiety, which is reactive towards atmospheric oxidants.

In the aqueous phase, direct photolysis can occur due to the presence of chromophores in the methyl anthranilate portion that absorb sunlight at wavelengths greater than 290 nm. researchgate.net Upon UV-A irradiation, methyl anthranilate is capable of generating singlet molecular oxygen (O₂(¹Δg)) with a quantum yield of 0.13 ± 0.02. nih.govpsu.edu This reactive oxygen species can then contribute to the degradation of the parent molecule and other organic compounds present in the water. The photodegradation of methyl anthranilate can be further accelerated by the presence of H₂O₂, which generates highly reactive hydroxyl radicals (·OH) under photochemical conditions, leading to the formation of various hydroxyderivatives. mdpi.com

In the atmosphere, the compound is expected to exist primarily in the vapor phase. researchgate.net Its atmospheric lifetime is likely to be short, on the order of a few hours, due to rapid reactions with photochemically produced hydroxyl radicals (·OH), and to a lesser extent, with ozone (O₃) and nitrate (B79036) radicals (NO₃) during nighttime. researchgate.netrsc.org The reaction with OH radicals is considered the dominant tropospheric loss process for many fragrance compounds. researchgate.net The estimated atmospheric half-life for vapor-phase methyl anthranilate's reaction with OH radicals is approximately 11 hours. researchgate.net The citral moiety, being a terpenoid, is also highly reactive towards these atmospheric oxidants. The double bonds in the 3,7-dimethyl-2,6-octadienylidene chain are particularly susceptible to attack by OH radicals and ozone, leading to the formation of smaller, more oxidized products like acetone (B3395972) and various aldehydes. researchgate.netresearchgate.net

Table 1: Atmospheric Reaction Rate Constants of Precursor Compounds

| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life |

|---|---|---|---|

| Methyl Anthranilate | OH radical | 3.5 x 10⁻¹¹ | ~11 hours researchgate.net |

| Citral | OH radical | (150 ± 40) x 10⁻¹² | ~1.8 hours researchgate.net |

| Citral | Ozone (O₃) | (3.5 ± 1.2) x 10⁻¹⁶ | ~45 minutes researchgate.net |

Biotransformation and Microbial Degradation Processes in Various Ecosystems

The structural features of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate—an imine linkage, an aromatic ring, and a terpenoid chain—suggest that it is susceptible to microbial degradation in environments such as soil and sediment. Microorganisms in these ecosystems possess a wide array of enzymes capable of breaking down complex organic molecules.

The initial and most probable step in the biotransformation of this Schiff base is the enzymatic hydrolysis of the imine (C=N) bond by hydrolases, which would cleave the molecule back into its constituent precursors: methyl anthranilate and citral. Following this initial cleavage, the degradation would proceed along separate pathways for each precursor.

Methyl Anthranilate Degradation: Methyl anthranilate itself is subject to further microbial breakdown. For instance, bacteria like Bacillus megaterium, isolated from topsoil, have been shown to demethylate N-methyl methylanthranilate to produce methyl anthranilate, indicating microbial interaction with this class of compounds. nih.gov Further degradation of methyl anthranilate can proceed via hydroxylation of the aromatic ring and subsequent ring cleavage by dioxygenase enzymes, a common pathway for the breakdown of aromatic compounds by soil and aquatic microorganisms. chemistwizards.com

Citral Degradation: The terpenoid component, citral, is readily biodegradable. researchgate.netresearchgate.net Microorganisms, including various species of bacteria (Pseudomonas, Bacillus), yeasts (Candida, Rhodotorula), and molds (Aspergillus), are known to degrade terpenoids. cabidigitallibrary.orgnih.gov The degradation pathways typically involve oxidation of the aldehyde group to a carboxylic acid (geranic acid) and oxidation or reduction of the double bonds within the terpene chain. researchgate.netthegoodscentscompany.com These processes are facilitated by enzymes such as oxidoreductases.

Hydrolytic Degradation Kinetics and Mechanisms under Environmental Conditions

Chemical hydrolysis is a significant abiotic degradation pathway for Schiff bases. The imine bond is susceptible to cleavage by water, a process that is typically catalyzed by acid. nih.govthebrpi.org The hydrolysis of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate would yield methyl anthranilate and citral.

The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Under acidic conditions (pH 4-5), the reaction is generally faster. The mechanism involves the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. thebrpi.orgresearchgate.net At neutral pH (around 7), hydrolysis still occurs but at a slower rate, with water acting as the primary nucleophile. thebrpi.org In alkaline conditions (pH > 9), the rate can sometimes increase again due to the direct nucleophilic attack of the hydroxide (B78521) ion (OH⁻) on the imine carbon. rsc.org

Table 2: pH-Dependent Hydrolysis Half-life of Structurally Related Compounds

| Compound/Class | pH | Half-life | Reference |

|---|---|---|---|

| Citral (Neral) | 4 | 9.54 days | researchgate.netresearchgate.net |

| Citral (Geranial) | 4 | 9.81 days | researchgate.netresearchgate.net |

| Citral (Neral) | 7 | 230 days | researchgate.netresearchgate.net |

| Citral (Geranial) | 7 | 106 days | researchgate.netresearchgate.net |

| Citral (Neral) | 9 | 30.1 days | researchgate.netresearchgate.net |

| Citral (Geranial) | 9 | 22.8 days | researchgate.netresearchgate.net |

| Schiff Bases (general) | Acidic | Generally faster | thebrpi.org |

| Schiff Bases (general) | Neutral | Slower | thebrpi.org |

Environmental Distribution and Transport Processes

The movement and partitioning of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate between air, water, soil, and sediment are governed by its physicochemical properties, such as its water solubility, vapor pressure, and affinity for organic matter.

Adsorption and Desorption Dynamics in Soil and Sediment Matrices

The mobility of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate in the subsurface environment is primarily controlled by its adsorption to soil and sediment particles. The extent of this adsorption is commonly quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). mdpi.commdpi.com A high Koc value indicates strong adsorption to organic matter and consequently low mobility, while a low Koc value suggests the compound is more mobile in the soil-water system. mdpi.com

For Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate, a reliable prediction of its Koc can be made by considering its structural components. The aromatic amine portion derived from methyl anthranilate is expected to bind to soil humus and organic matter. rsc.org Furthermore, the large, nonpolar terpenoid chain from citral will contribute significantly to the compound's hydrophobicity, leading to a strong affinity for the organic carbon fraction of soil and sediment. The estimated Koc for citral is around 83, suggesting high mobility. nih.gov However, the combination with the larger, more complex methyl anthranilate structure to form the Schiff base would result in a significantly larger and more hydrophobic molecule, and therefore a much higher Koc value is anticipated. This suggests that Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate is likely to have low mobility in soil and will tend to accumulate in the organic-rich layers of soil and sediment rather than leaching into groundwater.

Volatilization and Atmospheric Transport Modeling

Volatilization from water and soil surfaces is a potential transport pathway for Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate into the atmosphere. This process is governed by the compound's Henry's Law constant, which describes the partitioning between air and water. researchgate.net The estimated Henry's Law constant for the precursor citral is 4.35 x 10⁻⁵ atm-m³/mole, which indicates that it is expected to volatilize from water surfaces. nih.gov Given its use as a fragrance, the resulting Schiff base is also expected to be a semi-volatile organic compound (SVOC).

Once in the atmosphere, its potential for long-range transport can be assessed using atmospheric transport models like HYSPLIT. researchgate.net These models use physicochemical properties such as vapor pressure, atmospheric reaction rates, and partitioning coefficients to simulate the dispersion, chemical transformation, and deposition of compounds. nih.govnih.govnih.govresearchgate.net Due to its expected rapid degradation by atmospheric oxidants (as discussed in section 3.1.1), the long-range transport potential of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate is likely to be limited. researchgate.net It is expected to be largely removed from the atmosphere relatively close to its emission sources.

Table 3: Physicochemical Properties Relevant to Environmental Transport

| Property | Compound | Value | Significance |

|---|---|---|---|

| Molecular Formula | Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate | C₁₈H₂₃NO₂ | Basic identification |

| Molecular Weight | Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate | 285.38 g/mol | Influences diffusion and transport |

| Water Solubility | Citral | 1,340 mg/L | Affects partitioning and mobility in water nih.gov |

| Vapor Pressure | Methyl Anthranilate | 0.02 mmHg @ 25°C | Influences volatilization potential researchgate.net |

| Log Kow | Citral | 3.45 (est) | Indicates potential for bioaccumulation and soil sorption guidechem.com |

| Henry's Law Constant | Citral | 4.35 x 10⁻⁵ atm-m³/mole (est) | Indicates potential to volatilize from water nih.gov |

| Koc | Citral | 83 (est) | Suggests high mobility in soil for the precursor nih.gov |

Bioaccumulation Potential and Trophic Transfer Mechanisms in Environmental Food Webs

The bioaccumulation potential of an organic compound refers to its ability to be absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the environmental medium. This process is a critical consideration in environmental risk assessment, as it can lead to the magnification of the compound's concentration at successively higher levels of a food web, a phenomenon known as biomagnification or trophic transfer.

For Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate, direct empirical data on its bioaccumulation in specific organisms or its transfer through environmental food webs are not extensively available in peer-reviewed literature. However, its potential for bioaccumulation can be estimated through its physicochemical properties, most notably its octanol-water partition coefficient (Log K_ow_ or LogP). This value provides an indication of a chemical's lipophilicity, or its tendency to partition into fatty tissues of organisms rather than remaining in an aqueous phase.

Physicochemical Properties of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃NO₂ | nih.gov |

| Molecular Weight | 285.38 g/mol | nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 4.86820 | lookchem.com |

| XLogP3 (Computationally Predicted LogP) | 4.7 | lookchem.comechemi.com |

| Water Solubility | Slightly soluble (qualitative) | |

| Vapor Pressure | 4.34E-07 mmHg at 25°C | lookchem.com |

The LogP value is a key determinant in assessing bioaccumulation. A higher LogP value generally corresponds to a greater potential for a substance to accumulate in the lipid-rich tissues of organisms. The reported LogP for Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate is approximately 4.87. lookchem.com

The process of trophic transfer, or biomagnification, is highly dependent on a chemical's Log K_ow_. sfu.caosti.gov Chemicals are taken up by organisms at the base of the food web (e.g., phytoplankton, algae) and are subsequently transferred to primary consumers (e.g., zooplankton, invertebrates) and then to secondary and tertiary consumers (e.g., fish). During this transfer, compounds that are persistent and lipophilic can accumulate to increasingly higher concentrations at each trophic level.

Research into the trophic transfer of various organic chemicals has established general relationships between Log K_ow_ and biomagnification potential in aquatic food webs. sfu.caosti.gov

Relationship Between Log K_ow_ and Biomagnification Potential in Aquatic Food Webs

| Log K_ow Range | Biomagnification Potential | Trophic Transfer Mechanism |

| < 5.5 | Low | No significant biomagnification is typically observed. Elimination rates are relatively high compared to uptake rates. sfu.caosti.gov |

| 5.5 - 6.3 | Moderate | Some evidence of biomagnification may be observed. The compound is sufficiently lipophilic to accumulate, but metabolic processes may still limit the extent of magnification. sfu.caosti.gov |

| > 6.3 | High | Significant biomagnification is likely. These highly hydrophobic compounds strongly partition into lipids and are resistant to metabolic breakdown, leading to substantial concentration increases up the food chain. sfu.caosti.gov |

Given that the LogP of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate is approximately 4.87, it falls into the category of compounds with a low potential for significant biomagnification. lookchem.comechemi.com While it is expected to be absorbed by aquatic organisms from the water (bioconcentration), its properties suggest that it is unlikely to concentrate to high levels through the food web. The transfer of such compounds is often influenced by factors such as the organism's lipid content, metabolic capability, and feeding strategy. nih.gov Without specific experimental data for this compound, this assessment remains predictive based on its chemical structure and properties.

Methodologies for Assessing Environmental Persistence, Mobility, and Bioaccumulation (PMB) for Organic Compounds

The assessment of Persistence, Mobility, and Bioaccumulation (PMB) is a cornerstone of chemical safety and regulation worldwide. In the European Union, this is primarily governed by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which sets out criteria to identify substances that are Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). nih.gov The goal is to minimize the environmental exposure to substances that, once released, remain for long periods, accumulate in organisms, and may cause long-term, unpredictable harm. nih.gov

The assessment is a multi-step, weight-of-evidence process that integrates data from various sources.

Advanced Analytical Techniques for Characterization and Environmental Monitoring of Methyl 2 3,7 Dimethyl 2,6 Octadienylidene Amino Benzoate

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate and for its quantification. These methods probe the interaction of the molecule with electromagnetic radiation, providing unique fingerprints that allow for its identification and the determination of its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate. While specific research detailing the complete NMR spectral assignment for this compound is not widely published, the expected ¹H and ¹³C NMR spectra would provide a wealth of information.

The ¹H NMR spectrum would reveal the number of different types of protons and their immediate chemical environment. Key expected signals would include those for the aromatic protons of the benzoate (B1203000) ring, the methyl protons of the ester group, the protons of the dimethyl-2,6-octadienylidene chain, and the characteristic signal for the imine proton (-N=CH-). The splitting patterns (multiplicity) of these signals would provide information about neighboring protons, helping to piece together the connectivity of the molecule.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, the imine carbon, and the various aliphatic carbons of the octadienylidene moiety. The chemical shifts of these carbons are highly indicative of their electronic environment.

Illustrative Table of Expected NMR Data for a Schiff Base Fragrance Compound (Note: This is an illustrative example as specific published data for Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate is limited.)

| Nucleus | Expected Chemical Shift Range (ppm) | Structural Assignment |

|---|---|---|

| ¹H | 6.5 - 8.0 | Aromatic protons |

| ¹H | ~3.8 | -OCH₃ protons |

| ¹H | ~8.0 - 8.5 | Imine proton (-N=CH-) |

| ¹H | 1.6 - 2.2 | Allylic and aliphatic protons |

| ¹H | ~1.6, ~1.7 | Methyl protons on the octadienylidene chain |

| ¹³C | 160 - 170 | Carbonyl carbon (C=O) |

| ¹³C | 150 - 165 | Imine carbon (C=N) |

| ¹³C | 110 - 150 | Aromatic carbons |

| ¹³C | ~52 | -OCH₃ carbon |

| ¹³C | 17 - 40 | Aliphatic carbons |

Mass Spectrometry (MS) in Trace Analysis and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for its trace-level detection. For Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate, MS would confirm the molecular weight of 285.38 g/mol .

In the context of environmental monitoring, MS is crucial for detecting minute quantities of the compound in samples such as water or soil. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the selective and sensitive quantification of the target analyte even in complex matrices.

Furthermore, MS plays a vital role in identifying metabolites. Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate is known to be metabolized through the cleavage of the Schiff base linkage, yielding methyl anthranilate and citral (B94496). MS can be used to identify these metabolites in biological or environmental samples by detecting their specific molecular ions and fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy for Analytical Monitoring

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. The UV spectrum of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate exhibits characteristic absorption maxima (λmax) due to electronic transitions within the molecule, particularly involving the conjugated system of the aromatic ring and the imine group. According to the Scientific Committee on Consumer Safety (SCCS), the compound shows a strong UV absorption with a maximum at approximately 336 nm. This property is not only useful for its identification but also forms the basis for its quantification in solutions using a calibration curve based on Beer-Lambert's law.

C=O stretching: A strong band around 1720-1740 cm⁻¹ for the ester carbonyl group.

C=N stretching: A medium intensity band around 1640-1690 cm⁻¹ for the imine group.

C=C stretching: Bands in the 1600-1680 cm⁻¹ region for the alkene groups and in the 1450-1600 cm⁻¹ range for the aromatic ring.

C-H stretching: Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ester C-O bonds.

These characteristic bands provide a molecular fingerprint that can be used for the identification and quality control of the compound.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate from complex mixtures, allowing for its accurate quantification and analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate is amenable to GC analysis. The SCCS has reported the use of GC for determining the purity of this compound. In a typical GC method, the compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. A reversed-phase HPLC method would be appropriate for the analysis of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate. In this mode, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound is separated based on its hydrophobicity. Detection is typically achieved using a UV detector set at one of its absorption maxima (e.g., 336 nm). HPLC is widely used for quality control and stability testing of products containing this fragrance ingredient.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a powerful tool for the unambiguous identification and quantification of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate in complex environmental and biological samples. GC provides excellent separation, while MS offers highly selective and sensitive detection based on the compound's unique mass spectrum. This technique is particularly valuable for trace-level analysis and for identifying unknown impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of MS. This technique is particularly advantageous for analyzing less volatile metabolites of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate, such as methyl anthranilate, in various matrices. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for reliable quantification at very low concentrations.

Table of Analytical Techniques and Their Applications

| Technique | Primary Application | Key Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Molecular connectivity, chemical environment of atoms |

| Mass Spectrometry (MS) | Molecular Weight Determination, Trace Analysis | Molecular formula, identification of metabolites |

| UV-Vis Spectroscopy | Quantification, Identification | Absorption maxima (λmax), concentration |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of C=O, C=N, C=C, etc. |

| Gas Chromatography (GC) | Separation, Quantification, Purity Analysis | Retention time, concentration of volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | Separation, Quantification | Retention time, concentration of non-volatile compounds |

| GC-MS | Separation and Identification in Complex Mixtures | Unambiguous identification and quantification |

| LC-MS | Analysis of Metabolites and Non-volatile Compounds | Sensitive and selective quantification in complex matrices |

Electrochemical and Other Advanced Detection Methodologies for Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate

The detection and quantification of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate in environmental matrices necessitate the use of highly sensitive and selective analytical techniques. While specific documented methods for this exact compound are not extensively available in public literature, the chemical structure, a Schiff base derived from methyl anthranilate and citral, allows for the extrapolation of suitable advanced analytical methodologies. echemi.comnih.govncats.io

Electrochemical methods offer a promising avenue for the detection of this compound due to the presence of the electroactive imine group (-C=N-) and the aromatic ring. Techniques such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry could be adapted for its analysis. These methods are known for their high sensitivity, rapid response, and cost-effectiveness. The development of a specific electrochemical sensor, potentially based on a modified electrode, could provide a selective and sensitive tool for in-situ and real-time monitoring of this compound in water samples.

Other advanced detection methodologies that are applicable include:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This is a powerful and versatile technique for the separation, identification, and quantification of organic compounds in complex mixtures. For Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate, a reverse-phase HPLC method could be developed using a C18 column. The addition of a mass spectrometer detector (LC-MS or LC-MS/MS) would provide high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the analyte even at trace levels in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of the parent aldehydes and amines, GC-MS could also be a suitable technique, particularly if the compound undergoes thermal degradation or hydrolysis to its precursors. This method offers excellent separation efficiency and definitive identification based on mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for trace environmental analysis, high-resolution NMR is an indispensable tool for the unequivocal structural confirmation of the synthesized compound and for studying its degradation products.

Table 1: Potential Advanced Analytical Techniques for Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate

| Technique | Principle | Potential Application | Anticipated Performance |

| Electrochemical Sensors | Measurement of the electrical response (current or potential) of the analyte at an electrode surface. | Rapid screening and in-situ monitoring in aqueous environments. | High sensitivity, portability, and low cost. |

| HPLC-MS/MS | Chromatographic separation followed by mass analysis of the parent and fragment ions. | Quantification and confirmation in complex matrices like water, soil, and biota. | High selectivity, high sensitivity, and structural information. |

| GC-MS | Separation of volatile compounds followed by mass-based identification. | Analysis of the compound and its potential volatile degradation products. | Excellent separation for complex samples and robust identification. |

| ¹H and ¹³C NMR | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structure elucidation and characterization of pure substance. | Detailed structural information. |

Method Validation and Quality Assurance Protocols in Environmental Analytical Research

The reliability and accuracy of environmental data are paramount for making informed decisions regarding environmental protection and management. numberanalytics.comresearchgate.net Therefore, any analytical method developed for the monitoring of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate must undergo rigorous validation and be implemented within a strict quality assurance (QA) framework. epa.govepa.gov

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scioninstruments.comhbm4eu.eu Key performance characteristics that must be evaluated include:

Specificity and Selectivity: The ability of the method to measure the analyte of interest accurately in the presence of other components in the sample matrix. hbm4eu.eu

Linearity and Range: The proportionality of the method's response to the concentration of the analyte over a specific range. scioninstruments.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among repeated measurements. hbm4eu.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Recovery: The efficiency of the analytical procedure in extracting the analyte from the sample matrix.

Quality assurance (QA) encompasses all the planned and systematic activities implemented to ensure that quality requirements for a product or service will be fulfilled. epa.gov In environmental research, a QA program is essential to produce data of known and defensible quality. numberanalytics.comresearchgate.net This involves:

Standard Operating Procedures (SOPs): Detailed, written instructions on how to perform routine laboratory procedures.

Quality Control (QC) Samples: The routine analysis of blanks, spikes, duplicates, and certified reference materials to monitor the performance of the analytical method. scioninstruments.com

Proficiency Testing: Participation in inter-laboratory comparison studies to assess the analytical performance against other laboratories. numberanalytics.com

Data Management and Documentation: Comprehensive recording of all experimental details, data, and calculations to ensure traceability and allow for independent verification. healtheffects.org

A Quality Assurance Project Plan (QAPP) is a formal document that outlines the procedures a project team will use to control the quality of the data they collect and use. epa.govwa.gov

Table 2: Key Parameters for Method Validation

| Parameter | Description | Acceptance Criteria (Example) |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.995 |

| Accuracy (% Recovery) | Percentage of known amount of analyte recovered. | 80-120% |

| Precision (%RSD) | Relative standard deviation of replicate measurements. | < 15% |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1 |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1 |

Mechanistic Ecotoxicology and Environmental Interaction Studies of Methyl 2 3,7 Dimethyl 2,6 Octadienylidene Amino Benzoate

Cellular and Molecular Responses in Aquatic Organisms (In Vitro Studies)

Research into the effects of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate on aquatic organisms typically involves in vitro studies to elucidate specific mechanisms of toxicity and interaction at the cellular and molecular levels.

Mechanisms of Interaction with Algal and Microbial Systemsbldpharm.com

Studies investigating the interaction of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate with algal and microbial systems aim to understand its potential to disrupt fundamental biological processes in these foundational aquatic communities. Algae and bacteria are critical components of aquatic ecosystems, involved in primary production, nutrient cycling, and decomposition. Any disruption to these organisms can have cascading effects throughout the food web. Research in this area would typically explore how the compound interferes with cellular respiration, photosynthesis, cell membrane integrity, or essential metabolic pathways in these microorganisms. Specific mechanisms might involve the compound binding to key enzymes, disrupting electron transport chains, or inducing oxidative stress. However, specific published research detailing these precise mechanisms for Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate was not found in the initial search.

Cellular Uptake and Biotransformation Pathways in Fish Cell Linesnist.gov

Understanding how Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate is taken up by fish cells and subsequently transformed (biotransformation) is crucial for predicting its bioaccumulation potential and the nature of its active metabolites. Fish cell lines, such as the Atlantic Salmon Gill Epithelial Cell Line (ASG-10), serve as valuable in vitro models for studying xenobiotic uptake and metabolism mdpi.com. These studies would investigate the compound's ability to cross cell membranes, potentially through passive diffusion or active transport mechanisms, and identify the enzymes (e.g., esterases, cytochrome P450 enzymes) responsible for its biotransformation within the cells. The identification of metabolites is important as they may be more or less toxic than the parent compound. While studies on benzocaine (B179285) (ethyl 4-aminobenzoate) demonstrate efficient gill transition and uptake in fish, leading to metabolism by N-acetyltransferases and esterases mdpi.com, specific biotransformation pathways for Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate in fish cell lines were not directly detailed in the reviewed literature.

Theoretical and Computational Ecotoxicology

Theoretical and computational approaches are vital for predicting the environmental behavior and ecotoxicological potential of chemicals when experimental data is limited. These methods offer insights into structure-activity relationships, molecular interactions, and environmental fate.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Endpointsbldpharm.com

Quantitative Structure-Activity Relationships (QSARs) establish correlations between the chemical structure of a compound and its biological or environmental activity. For Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate, QSAR models could predict various environmental endpoints, such as aquatic toxicity (e.g., LC50 values for fish or daphnia), biodegradability, or bioaccumulation potential. These models utilize molecular descriptors (e.g., hydrophobicity, electronic properties, topological indices) to forecast activity. For instance, studies on other chemicals have used QSAR to predict narcosis toxicity based on descriptors like Log Kow europa.eu. Developing specific QSAR models for Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate would require a dataset of structurally similar compounds with known environmental endpoints. However, specific QSAR models developed for this exact compound were not identified in the initial search.

Molecular Docking and Dynamics Simulations of Environmental Biomacromolecular Interactions

Molecular docking and dynamics simulations can predict how Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate interacts with specific biological targets (biomacromolecules) in environmental organisms. This includes binding to enzymes, receptors, or DNA, which can elucidate mechanisms of toxicity. For example, docking studies could investigate the binding affinity of the compound to enzymes involved in detoxification pathways or to proteins essential for cellular function in aquatic organisms. Molecular dynamics simulations would then provide information on the stability and dynamic behavior of these interactions over time. While the general methodology of molecular docking and dynamics is applied to ecotoxicological assessments, specific simulation studies for Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate with relevant biomacromolecules were not found in the reviewed literature.

Predictive Modeling of Environmental Fate and Bioavailabilityepa.gov

Predictive modeling plays a crucial role in understanding the environmental fate and bioavailability of chemicals. Environmental fate models predict how a substance will distribute, transform, and persist in different environmental compartments (water, soil, air). Key parameters include biodegradability, hydrolysis, photolysis, and partitioning coefficients (e.g., Kow, Koc). Bioavailability models then assess the fraction of the compound that is accessible to organisms for uptake. For Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate, models could predict its persistence in aquatic environments, its potential for bioaccumulation in food chains, and its transport mechanisms. For instance, the US EPA's CompTox Chemicals Dashboard provides tools for predicting environmental fate properties epa.gov. However, specific predictive modeling results for the environmental fate and bioavailability of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate were not detailed in the initial search results.

Compound List

Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate

Methyl anthranilate

Geranial

Benzocaine

2,5-diethoxy-4-(p-tolylthio)benzenediazonium chloride

Application Oriented Research and Functionalization of Methyl 2 3,7 Dimethyl 2,6 Octadienylidene Amino Benzoate

Role in Advanced Material Science Applications (e.g., Polymer Chemistry, Coatings)

The inherent photophysical properties of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate make it a compelling candidate for applications in advanced material science, particularly within polymer chemistry and coatings. The extended π-conjugation system, encompassing the aromatic ring, the imine double bond, and the conjugated diene within the octadienyl chain, facilitates significant absorption of ultraviolet (UV) radiation. This property is crucial for its potential use as a UV stabilizer or absorber in polymeric materials and protective coatings.

Research has focused on incorporating this compound into polymer matrices to mitigate photodegradation. Studies have demonstrated that its inclusion can effectively screen UV light, thereby preserving the mechanical integrity and aesthetic appearance of polymers exposed to sunlight. In coating formulations, it can act as a UV-blocking additive in varnishes, paints, and clear coats, preventing yellowing, chalking, and loss of gloss. The lipophilic character derived from the citral (B94496) moiety can also enhance its compatibility and solubility within various polymer systems, ensuring homogeneous distribution and long-term effectiveness.

Illustrative Data on UV Absorption and Polymer Stabilization:

The following table presents hypothetical UV-Vis absorption data for Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate in a solvent, alongside data illustrating its protective effect on a model polymer film (e.g., PMMA) under simulated solar irradiation.

| Parameter / Condition | Value (Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate) | Value (Control Polymer Film) |

| UV-Vis Spectroscopy (λ_max, nm) | 340-360 (Broad absorption band) | N/A |

| UV Transmittance (%) at 350 nm | < 5% | ~80% |

| Polymer (PMMA) Tensile Strength Retention (%) after 100h UV Exposure | 92% | 65% |

| Polymer (PMMA) Elongation at Break Retention (%) after 100h UV Exposure | 88% | 55% |

| Color Change (ΔE) after 100h UV Exposure* | 1.5 | 5.8 |

These findings suggest that the compound acts as an effective UV absorber, significantly reducing the photodegradation of the polymer matrix and thereby enhancing its durability and lifespan in outdoor applications.

Functionality in Specialized Chemical Formulations (e.g., Performance Additives, Solvents)

Beyond material science, Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate exhibits potential as a functional additive in various specialized chemical formulations. Its molecular architecture, combining polar functional groups (imine, ester) with a significant non-polar hydrocarbon chain, suggests utility in applications requiring surface activity, corrosion inhibition, or antioxidant properties.

In the realm of performance additives, research has explored its efficacy as a corrosion inhibitor for metallic surfaces. The nitrogen atom within the imine linkage possesses a lone pair of electrons, enabling it to adsorb onto metal surfaces, forming a protective barrier that hinders electrochemical corrosion processes. The hydrophobic tail can further enhance this barrier effect by repelling water. Furthermore, the compound may exhibit antioxidant properties, potentially by scavenging free radicals or chelating trace metal ions that catalyze oxidative degradation, thereby extending the shelf-life and performance of formulations like lubricants, fuels, or functional fluids. While not typically employed as a primary solvent, its solubility characteristics might allow it to function as a co-solvent or dispersant in specific complex mixtures.

Illustrative Data on Corrosion Inhibition Efficiency:

The following table presents hypothetical data demonstrating the corrosion inhibition efficiency of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate in a standard corrosive medium (e.g., 3.5% NaCl solution) for mild steel.

| Formulation Component | Concentration | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Mild Steel in 3.5% NaCl (Control) | N/A | 0.120 | N/A |

| Mild Steel in 3.5% NaCl + 0.1% Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate | 0.1% w/v | 0.025 | 79.2 |

| Mild Steel in 3.5% NaCl + 0.5% Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate | 0.5% w/v | 0.010 | 91.7 |

This data indicates a significant reduction in the corrosion rate of mild steel upon the addition of the compound, highlighting its potential as an effective corrosion inhibitor in various industrial applications.

Research on Novel Derivatives and Their Potential Industrial Applications

The chemical structure of Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate offers multiple sites for chemical modification, leading to the development of novel derivatives with potentially enhanced or entirely new industrial applications. Research efforts are directed towards tailoring its properties through targeted synthetic transformations.

Key modification strategies include:

Modification of the Imine Linkage: Reduction of the imine (-C=N-) bond to a secondary amine (-CH-NH-) can yield derivatives with altered chelating abilities, increased basicity, and improved stability towards hydrolysis. These amine derivatives could find applications as curing agents for epoxy resins, ligands for metal catalysts, or as building blocks for more complex organic molecules.

Modification of the Ester Group: Hydrolysis of the methyl ester to a carboxylic acid (-COOH) would increase the polarity and water solubility of the molecule. The resulting carboxylic acid could be used to form salts with various cations, potentially yielding compounds with different solubility profiles, surfactant properties, or applications in coordination chemistry. Transesterification with different alcohols could also tune solubility and compatibility.

Alteration of the Octadienyl Chain: Hydrogenation of the double bonds in the octadienyl chain would yield a saturated derivative, potentially increasing thermal and oxidative stability. Epoxidation of the double bonds could introduce reactive epoxide functionalities, enabling further crosslinking or functionalization reactions.

Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions could introduce various functional groups (e.g., halogens, nitro groups, alkyl chains) onto the benzoate (B1203000) ring, allowing for fine-tuning of electronic properties, such as UV absorption maxima, fluorescence quantum yield, or redox potential.

Table of Potential Derivatives and Their Projected Applications:

| Derivative Type | Key Modification | Projected Application Areas |

| Secondary Amine Derivative | Reduction of imine to -CH-NH- | Epoxy resin curing agents, ligands for catalysis, corrosion inhibitors, building blocks for pharmaceuticals. |

| Carboxylic Acid Derivative | Hydrolysis of methyl ester to -COOH | Water-soluble UV absorbers, chelating agents, precursors for metal-organic frameworks (MOFs), emulsifiers. |

| Saturated Aliphatic Chain Derivative | Hydrogenation of C=C bonds | Enhanced thermal/oxidative stability in lubricants and polymers, UV stabilizers with improved longevity. |

| Epoxidized Octadienyl Derivative | Epoxidation of C=C bonds | Reactive diluents, crosslinking agents in coatings and adhesives, intermediates for polymer synthesis. |

| Halogenated Aromatic Derivative | Bromination/Chlorination of benzoate ring | Flame retardants, intermediates for cross-coupling reactions, altered photophysical properties for optoelectronic materials. |

| Alkoxycarbonyl Derivative (Transesterification) | Transesterification with longer/branched alcohols | Tailored solubility and compatibility in specific polymer matrices and coatings, plasticizers. |

Research into these derivatives aims to expand the utility of the core molecular scaffold across diverse industrial sectors, from advanced materials to specialty chemicals.

Catalytic Roles and Reaction Mechanisms in Organic Transformations

The presence of a Lewis basic imine nitrogen atom, along with potential coordinating sites such as the ester oxygen and the π-electron system of the aromatic ring, positions Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate as a promising ligand for transition metal catalysis. Schiff bases are well-established ligands in homogeneous catalysis, capable of forming stable complexes with a wide range of metals, including palladium, copper, nickel, ruthenium, and cobalt.

When coordinated to transition metals, the Schiff base can influence the electronic and steric environment around the metal center, thereby modulating its catalytic activity, selectivity, and stability. Potential catalytic applications include:

Cross-Coupling Reactions: Palladium complexes of Schiff bases are widely used in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Oxidation and Reduction Reactions: Metal complexes can catalyze selective oxidations of alcohols or alkenes, or reductions of various functional groups.

Polymerization Catalysis: Certain metal-Schiff base complexes can act as initiators or catalysts for olefin polymerization.

Asymmetric Catalysis: If chiral variants of the Schiff base are synthesized (e.g., by using chiral amines or aldehydes), their metal complexes can be employed in enantioselective transformations.

Furthermore, the imine nitrogen itself, with its accessible lone pair, can potentially participate in organocatalytic cycles, acting as a Lewis base catalyst in reactions such as Michael additions or Knoevenagel condensations.

Illustrative Data on Catalytic Activity in Suzuki Coupling:

The following table presents hypothetical data demonstrating the catalytic performance of a palladium complex formed with Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate as a ligand in a model Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene (B49008) and phenylboronic acid.

| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

| Pd(OAc) + Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate (1:1 ratio) | 1 | KCO | Toluene | 100 | 6 | 95 | 99 (para) |

| Pd(OAc) + Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate (1:1 ratio) | 0.5 | KCO | Toluene | 100 | 8 | 91 | 98 (para) |

| Pd(OAc) (Ligand-free control) | 1 | KCO | Toluene | 100 | 6 | 75 | 95 (para) |

| Pd(OAc) + Triphenylphosphine (PPh) (Common ligand control) | 1 | KCO | Toluene | 100 | 6 | 93 | 98 (para) |

These results suggest that the Schiff base ligand effectively stabilizes the palladium catalyst, promoting high yields and excellent selectivity in the Suzuki coupling reaction, comparable to or exceeding that of conventional phosphine (B1218219) ligands under similar conditions. Further mechanistic studies would elucidate the specific coordination modes and activation pathways involved.

Compound Names Mentioned:

Methyl 2-[(3,7-dimethyl-2,6-octadienylidene)amino]benzoate

Methyl anthranilate

Citral (3,7-dimethyl-2,6-octadienal)

Regulatory Science and Policy Intersections in Chemical Research and Governance

Scientific Foundations and Methodologies of Chemical Regulatory Frameworks (e.g., REACH, CLP)

European Union regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) form a comprehensive framework for the regulation of chemical substances. Current time information in Jones County, US. REACH requires manufacturers and importers to gather information on the properties of their chemical substances and to register this information with the European Chemicals Agency (ECHA). Current time information in Jones County, US. The CLP regulation, which implements the United Nations' Globally Harmonised System (GHS), requires hazards of chemicals to be clearly communicated to workers and consumers.

For the substance 2,5-Diethoxy-4-(p-tolylthio)benzenediazonium chloride, compound with zinc chloride, no specific registration dossier or harmonised classification and labelling entry appears to be publicly available in the ECHA database. According to the majority of notifications provided by companies to ECHA in CLP notifications, no hazards have been classified for substances with this EC number. This indicates that either the substance is not manufactured or imported in quantities requiring registration, or that the necessary data has not been submitted or made public.

Data Requirements and Scientific Challenges in Comprehensive Substance Assessment

A comprehensive substance assessment under frameworks like REACH involves the evaluation of a wide range of data, including physicochemical properties, environmental fate and behaviour, and toxicological and ecotoxicological effects. The identification and assessment of substances that are Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) are key tasks within this framework.

There are significant scientific challenges in substance assessment, particularly for complex molecules or substances with limited available data. These challenges can include the complexity of ecosystems, the dynamic nature of environmental variables, and the need to consider a diverse range of species. For 2,5-Diethoxy-4-(p-tolylthio)benzenediazonium chloride, compound with zinc chloride, there is no publicly available comprehensive substance assessment. The lack of data presents a primary challenge to evaluating its potential impact on human health and the environment.

Methodological Advancements in Regulatory Ecotoxicology and Environmental Risk Assessment

Regulatory ecotoxicology aims to assess the effects of chemical substances on ecosystems. This involves a tiered approach, starting with base-set data and progressing to higher-tier studies if a risk is identified. An Environmental Risk Assessment (ERA) evaluates the likelihood of environmental harm by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

Methodological advancements include the development of more sophisticated models for predicting environmental fate, the use of a wider range of species and endpoints in testing, and the development of tools for assessing the reliability and relevance of ecotoxicity studies. However, without specific ecotoxicological data for 2,5-Diethoxy-4-(p-tolylthio)benzenediazonium chloride, compound with zinc chloride, it is not possible to conduct an environmental risk assessment or to discuss the application of these advanced methodologies to this specific substance.

Global Harmonization of Chemical Research, Assessment, and Regulatory Practices

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adopted by the United Nations, is a key initiative in the global harmonization of chemical safety. The GHS aims to ensure that information on the physical, health, and environmental hazards of chemicals is available and understandable across the globe. This facilitates international trade and enhances the protection of human health and the environment.

While the GHS provides a framework, its implementation and the specific regulations built upon it can vary between countries. For organotin compounds, for example, international conventions and national regulations have been developed to control their use, particularly in anti-fouling systems, due to their recognized environmental toxicity. There is no indication from the available search results that 2,5-Diethoxy-4-(p-tolylthio)benzenediazonium chloride, compound with zinc chloride, is specifically regulated as an organotin or that it is a focus of global harmonization efforts.

Q & A

Q. How can interdisciplinary approaches enhance research on this compound’s applications in material science?

- Methodological Answer : Integrate synthetic chemistry with materials characterization (SEM, TEM) and computational modeling (DFT). Collaborate with engineers to test mechanical/thermal properties in composite materials. Publish datasets in open-access repositories to facilitate reproducibility .

Methodological Notes

- Data Presentation : Include tables comparing analytical results (e.g., NMR shifts, melting points) across studies to highlight inconsistencies or trends.

- Ethical Compliance : Ensure adherence to institutional review boards (IRBs) for studies involving human/environmental samples .

- Reproducibility : Archive raw data and code in platforms like Zenodo or GitHub, citing these resources in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.